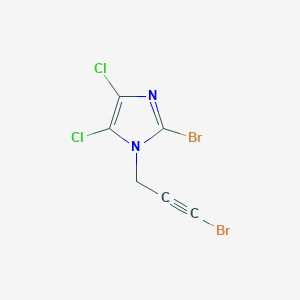

2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole

Description

2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole is a halogenated imidazole derivative characterized by a brominated propargyl substituent (3-bromoprop-2-yn-1-yl) at the N1 position and bromine/chlorine atoms at the C2, C4, and C5 positions. Its molecular formula is C₆H₃Br₂Cl₂N₂, with a molecular weight of 343.78 g/mol (calculated from and structural analysis). The compound’s reactivity is influenced by the electron-withdrawing halogens and the propargyl group, which may facilitate nucleophilic substitution or cross-coupling reactions.

Properties

CAS No. |

143485-93-2 |

|---|---|

Molecular Formula |

C6H2Br2Cl2N2 |

Molecular Weight |

332.80 g/mol |

IUPAC Name |

2-bromo-1-(3-bromoprop-2-ynyl)-4,5-dichloroimidazole |

InChI |

InChI=1S/C6H2Br2Cl2N2/c7-2-1-3-12-5(10)4(9)11-6(12)8/h3H2 |

InChI Key |

BYRQENOAIILZRQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CBr)N1C(=C(N=C1Br)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The 3-bromoprop-2-yn-1-yl group is a key structural feature of the target molecule. Its preparation and subsequent introduction to the imidazole ring require specific synthetic approaches.

Synthesis of Bromopropynyl Derivatives

The preparation of 3-bromoprop-2-yn-1-yl derivatives can be accomplished using established methods for the bromination of terminal alkynes. One general procedure involves the use of silver nitrate as a catalyst and N-bromosuccinimide as the brominating agent.

The detailed reaction conditions are as follows:

1. Charge a flask with propargyl derivative (1 equiv) and silver nitrate (10 mol%)

2. Add acetone (approximately 30 mL) and water (approximately 1 mL)

3. Add N-bromosuccinimide (1.1 equiv)

4. Stir the reaction mixture overnight

5. Wash with NaOH solution (approximately 1 M)

6. Extract with dichloromethane

7. Concentrate and purify by flash column chromatography

This method has been successfully applied to the synthesis of various bromoalkynes and could be adapted for the preparation of the 3-bromoprop-2-yn-1-yl group required for our target molecule.

The introduction of the 3-bromoprop-2-yn-1-yl group at the N1 position of the imidazole ring can be achieved through N-alkylation reactions. This typically involves the deprotonation of the imidazole nitrogen followed by reaction with an appropriate alkylating agent.

Base-Mediated N-Alkylation

One common approach for N-alkylation of imidazoles involves the use of a strong base like sodium hydride to deprotonate the imidazole, followed by reaction with an alkyl halide. For our target molecule, this would involve the reaction of the brominated, chlorinated imidazole with 3-bromoprop-2-yn-1-yl bromide or a suitable equivalent.

The general procedure for this N-alkylation approach is as follows:

1. Add the halogenated imidazole (1 equiv) to a suspension of sodium hydride (1-1.5 equiv) in THF at low temperature (-5°C)

2. Stir for 15 min to 1 h to ensure complete deprotonation

3. Add 3-bromoprop-2-yn-1-yl bromide (1-1.5 equiv) dropwise

4. Allow the reaction to warm to room temperature and stir for 1-3 h

5. Quench the reaction, isolate, and purify the product

This method has been successfully applied to the N-alkylation of various imidazole derivatives and could be adapted for the preparation of our target molecule.

Phase-Transfer Catalyzed N-Alkylation

An alternative approach for N-alkylation involves the use of phase-transfer catalysts. This method can be particularly useful when working with less reactive alkylating agents or when milder conditions are required to avoid unwanted side reactions.

The reaction conditions for this approach typically involve:

1. Combine the halogenated imidazole (1 equiv) with a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.1 equiv) in a two-phase system (e.g., dichloromethane/water)

2. Add a base (e.g., potassium carbonate or potassium hydroxide) to the aqueous phase

3. Add 3-bromoprop-2-yn-1-yl bromide (1.1-1.5 equiv) to the organic phase

4. Stir vigorously at room temperature or under mild heating

5. Isolate and purify the product

This method offers the advantage of milder reaction conditions, which may be beneficial when working with highly functionalized substrates like our target molecule.

One-Pot Synthesis Approaches

The development of one-pot synthetic approaches for complex molecules like 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole can significantly improve efficiency and overall yield. Several potential one-pot approaches can be considered based on the reactivity of the key functional groups.

Sequential Halogenation and N-Alkylation

One potential one-pot approach involves the sequential halogenation of the imidazole ring followed by N-alkylation in a single reaction vessel. This could involve:

1. Bromination of the imidazole at the C2 position using NBS and a suitable catalyst

2. Addition of N-chlorosuccinimide (NCS) to introduce chlorine atoms at the C4 and C5 positions

3. Addition of a base (e.g., sodium hydride) to deprotonate the imidazole nitrogen

4. Addition of 3-bromoprop-2-yn-1-yl bromide to introduce the final substituent

5. Isolation and purification of the product

While this approach offers the potential for improved efficiency, careful optimization of reaction conditions would be required to ensure compatibility of the different reaction steps.

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocycles, including imidazole derivatives. For our target molecule, a multicomponent approach could potentially be developed based on established protocols for imidazole synthesis.

As described in the literature for related compounds, imidazoles can be synthesized through three-component one-pot condensation reactions involving 1,2-diketones, diammonium hydrogen phosphate, and aryl aldehydes in water under reflux conditions. This approach could potentially be adapted for the synthesis of our target molecule by incorporating appropriate halogenated starting materials.

Comparative Analysis of Preparation Methods

Yield and Purity Comparison

The following table presents a comparative analysis of different preparation methods for 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole and related compounds, based on reported yields and purities:

*Note: Yields are estimated based on reported values for similar compounds and reactions, as direct synthesis data for 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole is limited.

Advantages and Limitations

Each preparation method offers distinct advantages and limitations, which should be considered when selecting the most appropriate approach for the synthesis of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole:

Protection-Bromination-Deprotection

Advantages:

- High regioselectivity for bromination

- Good overall yields

- Well-established methodology

Limitations:

- Multi-step process requiring isolation of intermediates

- Use of protecting groups increases step count

- Potential side reactions during deprotection

Direct Bromination

Advantages:

- Shorter synthetic route

- Potentially higher overall yield

- Fewer reagents required

Limitations:

- May lack regioselectivity

- Requires careful control of reaction conditions

- Potential for over-bromination

N-Alkylation Methods

Advantages:

- Well-established methodology

- Generally good yields

- Versatile approach applicable to various substrates

Limitations:

- Requires pre-functionalized imidazole core

- May require strong bases

- Potential for side reactions

One-Pot Approaches

Advantages:

- Improved efficiency

- Reduced waste generation

- Potentially higher overall yield

Limitations:

- Challenging to optimize

- May require careful control of reaction parameters

- Limited precedent for complex targets

Scale-Up Considerations for Industrial Production

The development of scalable processes for the synthesis of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole is essential for industrial applications. Several key considerations must be addressed when transitioning from laboratory-scale synthesis to industrial production.

Cost Analysis and Process Optimization

The economic viability of industrial-scale synthesis depends on careful optimization of reaction conditions and minimization of costs. The following factors should be considered:

- Reagent costs and availability

- Solvent selection and recycling

- Energy requirements for heating/cooling

- Purification methods and waste treatment

- Process efficiency and overall yield

For the synthesis of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole, a detailed cost analysis would be required to determine the most economically viable route. Based on available information, the protection-bromination-deprotection sequence appears to offer a good balance of yield, selectivity, and scalability, with relatively common and affordable reagents.

Analytical Methods for Product Characterization

Robust analytical methods are essential for confirming the structure, purity, and quality of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole. Various analytical techniques can be employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation. For 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole, the following NMR experiments would be informative:

- ¹H NMR to confirm the presence of the propargyl methylene group

- ¹³C NMR to verify the carbon skeleton, including the alkyne carbons

- HSQC and HMBC experiments to establish connectivity

- ¹⁵N NMR for nitrogen resonances

Infrared (IR) spectroscopy can provide confirmation of key functional groups, particularly the alkyne stretching vibration (typically around 2100-2200 cm⁻¹).

Mass spectrometry, particularly HRMS, would confirm the molecular formula and provide the characteristic isotope pattern expected for a compound containing two bromine and two chlorine atoms.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for purity assessment and quality control. For halogenated compounds like our target molecule, reversed-phase HPLC with UV detection is particularly useful.

Typical HPLC conditions might include:

- C18 column

- Gradient elution with acetonitrile/water

- UV detection at 220-254 nm

- Flow rate of 1 mL/min

The preparation of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole presents several synthetic challenges, particularly regarding the regioselective introduction of multiple halogen substituents and the incorporation of the bromopropynyl group. Based on the available literature for related compounds, several viable synthetic routes can be proposed.

The protection-bromination-deprotection sequence appears to offer the best combination of regioselectivity, yield, and scalability for the preparation of the halogenated imidazole core. This can be followed by N-alkylation with an appropriate bromopropynyl reagent to furnish the target molecule.

Future research directions could include:

- Development of more selective halogenation methods to improve efficiency

- Exploration of catalytic approaches for C-H functionalization of imidazoles

- Investigation of continuous flow methods for improved safety and scalability

- Application of computational methods to optimize reaction conditions

- Exploration of greener alternatives to traditional halogenating agents

The successful synthesis of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole would provide access to a valuable building block for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry: In chemistry, 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to interact with specific biological targets, aiding in the development of new pharmaceuticals.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where halogenated imidazoles have shown efficacy.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Substituent Effects: The propargyl bromide group in the target compound introduces sp-hybridized carbons, enhancing reactivity in click chemistry or Sonogashira couplings compared to the ester or hydrazide derivatives .

Halogenation Patterns :

- All compounds share bromine at C2 and chlorine at C4/C5, suggesting shared susceptibility to nucleophilic aromatic substitution. However, the propargyl bromide in the target compound provides an additional site for substitution or elimination reactions.

Molecular Weight and Applications :

- The target compound’s higher molecular weight (343.78 g/mol) may reduce volatility compared to the base compound (215.86 g/mol), favoring solid-phase synthesis or controlled-release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.